molecular formula C15H14BrNO B312724 2-bromo-N-(2,5-dimethylphenyl)benzamide

2-bromo-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B312724
M. Wt: 304.18 g/mol
InChI Key: XDZQUNOISPOARS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-dimethylphenyl)benzamide (C₁₅H₁₄BrNO₃; molecular weight: 336.18 g/mol) is a brominated benzamide derivative featuring a 2-bromo-substituted benzoyl group and a 2,5-dimethylphenyl anilide moiety . The ortho-bromo substituent on the benzamide ring and the electron-donating methyl groups at the 2- and 5-positions of the anilide ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-bromo-N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

XDZQUNOISPOARS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-N-(2,5-dimethylphenyl)benzamide is often utilized as a precursor in the synthesis of more complex organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, making it a versatile building block for the development of new chemical entities. This property is particularly valuable in medicinal chemistry for creating potential drug candidates.

Reactivity and Mechanism

The compound undergoes various reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Reduction Reactions : It can be reduced to yield N-(2,5-dimethylphenyl)benzamide.
  • Oxidation Reactions : Under specific conditions, it can be oxidized to form carboxylic acids or other oxidized derivatives.

The reactivity of this compound is enhanced by its electronic structure, which influences its interactions with other molecules in synthetic pathways .

Biological Research

Biochemical Assays

In biological contexts, this compound is employed in biochemical assays to study enzyme interactions and protein binding. Its ability to modulate enzyme activity through specific binding interactions makes it a valuable tool in pharmacological research.

Case Study: NF-κB Activation

A notable application of this compound was observed in a study examining its effects on NF-κB activation. Researchers found that certain derivatives of this compound enhanced NF-κB activity in response to stimuli such as lipopolysaccharides (LPS). This suggests potential applications in understanding inflammatory responses and developing anti-inflammatory drugs .

Industrial Applications

Material Development

The compound's properties make it suitable for use in the development of new materials. Its structural characteristics allow it to be incorporated into polymers or specialty chemicals used in various industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups
  • N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ():

    • This analog, with a hydroxynaphthalene core and 2,5-dimethylphenyl group, exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). The 2,5-dimethyl substitution enhances lipophilicity and optimizes steric interactions with photosystem II .
    • Comparison : The absence of a hydroxynaphthalene core in 2-bromo-N-(2,5-dimethylphenyl)benzamide likely reduces PET inhibition activity, but the bromine atom may introduce alternative binding interactions.
  • The para-bromo substitution (vs. ortho in the target compound) alters steric and electronic profiles .
Halogen Substitution (Br vs. Cl)
  • 2-Bromo- and 2-Chloro-N-(Pyrazol-4-yl)Benzamides ():
    • Bromine’s larger atomic radius and polarizability enhance hydrogen bonding and electrostatic stabilization compared to chlorine. DFT studies show brominated analogs have stronger intermolecular interactions .

Physicochemical Properties

  • Lipophilicity :
    • The 2,5-dimethylphenyl group in the target compound increases logP compared to methoxy-substituted analogs (e.g., 4-bromo-N-(3,5-dimethoxyphenyl)benzamide), enhancing passive diffusion across biological membranes .
  • Molecular Weight :
    • The target compound (336.18 g/mol) is lighter than triazole-thiazole derivatives (e.g., 526.67 g/mol in ), which may improve bioavailability .

Preparation Methods

Electrophilic Bromination with Molecular Bromine

Traditional methods employ molecular bromine (Br₂) in dichloromethane (DCM) or acetic acid under controlled temperatures (0–25°C). The reaction proceeds via electrophilic attack at the ortho position relative to the amide group, driven by the electron-donating effects of the dimethylphenyl substituent. For example:

N-(2,5-Dimethylphenyl)benzamide+Br2DCM, 0°CThis compound+HBr\text{N-(2,5-Dimethylphenyl)benzamide} + \text{Br}_2 \xrightarrow{\text{DCM, 0°C}} \text{this compound} + \text{HBr}

This method yields 65–75% product but requires careful handling of toxic bromine vapor.

Metal Bromide-Mediated Bromination

A safer alternative involves using sodium bromide (NaBr) or potassium bromide (KBr) with sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) to generate bromine in situ. This approach, adapted from a patent for synthesizing 2-bromo-4,5-dimethoxybenzoic acid, avoids direct bromine use. Typical conditions include:

  • Reagents : NaBr (1.2 equiv), H₂SO₄ (0.8 equiv), H₂O₂ (1.0 equiv)

  • Temperature : 30–60°C

  • Solvent : Sulfuric acid/water mixture

The reaction achieves 85–90% yield due to improved regioselectivity and reduced side reactions.

Table 1: Comparison of Bromination Methods

MethodReagentsTemperatureYieldAdvantages
Molecular BromineBr₂, DCM0–25°C65–75%High reactivity
Metal Bromide SystemNaBr, H₂SO₄, H₂O₂30–60°C85–90%Safer, better regioselectivity

Amide Bond Formation: Coupling Strategies

The amide linkage in this compound is typically formed via acid chloride intermediates or direct coupling of carboxylic acids .

Acid Chloride Route

2-Bromobenzoic acid is activated using thionyl chloride (SOCl₂) to form 2-bromobenzoyl chloride, which is then reacted with 2,5-dimethylaniline:

2-Bromobenzoic acid+SOCl22-Bromobenzoyl chloride+SO2+HCl\text{2-Bromobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}
2-Bromobenzoyl chloride+2,5-DimethylanilineBaseThis compound\text{2-Bromobenzoyl chloride} + \text{2,5-Dimethylaniline} \xrightarrow{\text{Base}} \text{this compound}

Common bases include triethylamine (Et₃N) or pyridine, with yields reaching 80–88% .

Carbodiimide-Mediated Coupling

For substrates sensitive to chlorination, carbodiimides like dicyclohexylcarbodiimide (DCC) facilitate direct coupling between 2-bromobenzoic acid and 2,5-dimethylaniline:

2-Bromobenzoic acid+DCC+2,5-DimethylanilineThis compound+DCU\text{2-Bromobenzoic acid} + \text{DCC} + \text{2,5-Dimethylaniline} \rightarrow \text{this compound} + \text{DCU}

This method is advantageous in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), yielding 75–82% product.

Purification and Isolation

Crude products are purified via recrystallization or column chromatography :

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.

  • Chromatography : Silica gel with hexane/ethyl acetate gradients (9:1 to 7:3) resolves residual starting materials.

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactors with automated temperature control.

  • Throughput : 10–50 kg/day with 92–95% yield.

  • Catalysis : Tetrabutylammonium bromide (TBAB) accelerates bromination steps.

Reaction Optimization Insights

Steric and Electronic Effects

The 2,5-dimethylphenyl group introduces steric hindrance, necessitating higher temperatures (50–70°C) for complete amidation. Electronic effects from the bromine atom further polarize the benzamide ring, favoring nucleophilic attack at the carbonyl carbon.

Solvent Impact

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) enhance regioselectivity in bromination.

Q & A

Q. How can the synthesis of 2-bromo-N-(2,5-dimethylphenyl)benzamide be optimized for improved yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice (e.g., ethanol or DMF for solubility and reactivity), temperature (reflux vs. microwave-assisted heating for efficiency), and reaction time. Purity checks via melting point analysis and spectroscopic techniques (e.g., IR, NMR) are critical. For example, single crystals for X-ray studies are often obtained by slow evaporation of ethanolic solutions .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

  • NMR spectroscopy identifies substituent positions (e.g., methyl, bromo groups).
  • Mass spectrometry (MS) confirms molecular weight.
  • X-ray diffraction (XRD) resolves bond lengths, angles, and torsional conformations, as demonstrated in related benzamide derivatives .

Q. What are common impurities in the synthesis of halogenated benzamides, and how are they mitigated?

Methodological Answer: Byproducts may arise from incomplete bromination or competing side reactions. Purification steps include:

  • Recrystallization (e.g., using ethanol or ether).
  • Chromatographic techniques (TLC monitoring with ethyl acetate/hexane systems).
  • Hydrogen bonding analysis during crystallization to ensure intermolecular N–H⋯O interactions dominate .

Advanced Questions

Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural refinement of halogenated benzamides?

Methodological Answer: Disorder in substituents (e.g., methyl or bromo groups) or twinning can elevate R-factors. Mitigation strategies include:

  • Restrained refinement (e.g., SHELXL’s DFIX command for bond lengths/angles).
  • High-resolution data collection to resolve overlapping electron densities.
  • Software suites like WinGX for comprehensive data processing and validation .

Q. How do substituent positions influence the dihedral angles and crystal packing of halogenated benzamides?

Methodological Answer: Substituents (e.g., bromo at position 2, methyl at 2,5-phenyl) dictate torsional angles between aromatic rings. For example:

  • Antiperiplanar N–H and C=O conformations reduce steric clashes.
  • Dihedral angles >80° between benzene planes disrupt π-π stacking, favoring hydrogen-bonded chains (e.g., N–H⋯O interactions along the b-axis) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

  • Cross-validation using DFT calculations (e.g., comparing experimental vs. theoretical bond lengths).
  • Multi-software refinement (SHELX for small molecules, ORTEP-3 for graphical validation).
  • Systematic error analysis (e.g., thermal displacement parameters, hydrogen atom positioning via difference maps) .

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